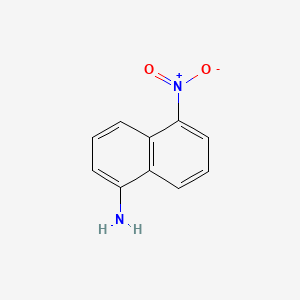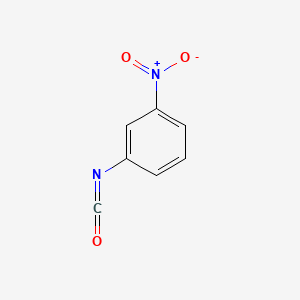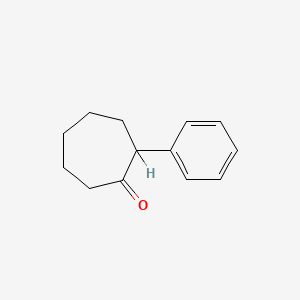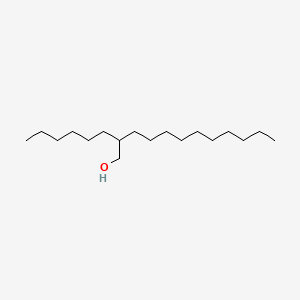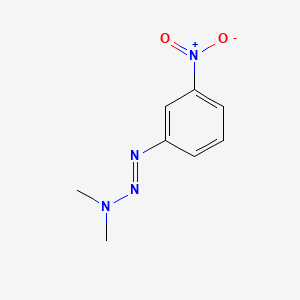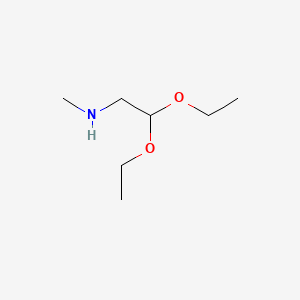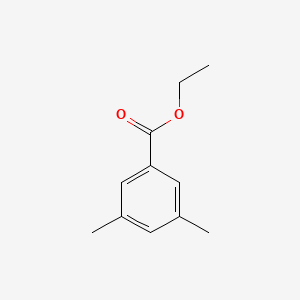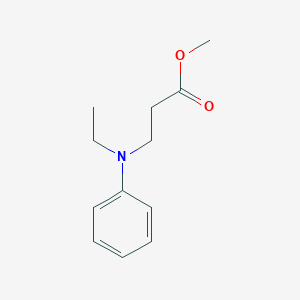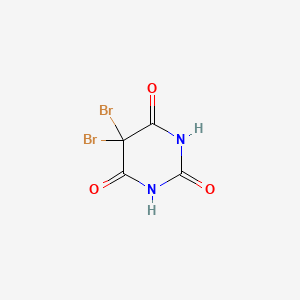
5,5-Dibromobarbituric acid
Descripción general
Descripción
5,5-Dibromobarbituric acid is a chemical compound with the molecular formula C4H2Br2N2O3 . It is used as a chemical cross-linker to immobilize proteins and cells . It has been shown to be a potent inhibitor of ovary function, reducing fertility, and inhibiting cancer cell growth .
Synthesis Analysis
5,5-Dibromobarbituric acid has been used in the synthesis of condensed pteridine system by undergoing condensation with 4,5-diamino-pyrimidines in the presence of pyridine .Molecular Structure Analysis
The molecular structure of 5,5-Dibromobarbituric acid consists of a pyrimidine ring substituted with two bromine atoms at the 5th position . The average molecular mass is 285.878 Da .Physical And Chemical Properties Analysis
5,5-Dibromobarbituric acid is a solid at room temperature with a melting point of 240-242 °C . Its molecular formula is C4H2Br2N2O3, and it has a molecular weight of 285.88 .Aplicaciones Científicas De Investigación
Synthesis of Condensed Pteridine Systems
5,5-Dibromobarbituric acid: is utilized in the synthesis of condensed pteridine systems. This process involves the condensation with 4,5-diamino-pyrimidines in the presence of pyridine . Pteridine compounds are significant due to their presence in several biologically important molecules, such as folic acid and riboflavin. The ability to synthesize these systems can lead to advancements in pharmaceuticals and a deeper understanding of biological processes.
Safety and Hazards
5,5-Dibromobarbituric acid is classified as a skin corrosive and eye damage hazard (Category 1B, H314) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Relevant Papers A paper titled “Barbiturates with hydrogen-bonded layer and framework structures” discusses the N–H⋯O C bonded structures for 5,5-substituted derivatives of barbituric acid, which are distinct from the eight fundamental types that have been previously described .
Mecanismo De Acción
Target of Action
As a derivative of barbituric acid, it may interact with similar targets such as gaba receptors .
Mode of Action
It’s known that barbiturates generally enhance the action of gaba, a neurotransmitter that inhibits the activity of nerve signals in the brain .
Biochemical Pathways
It’s known to be used in the synthesis of condensed pteridine system by undergoing condensation with 4,5-diamino-pyrimidines in the presence of pyridine .
Pharmacokinetics
As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds .
Result of Action
It’s known to be used in the synthesis of condensed pteridine system .
Action Environment
Like other chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its action .
Propiedades
IUPAC Name |
5,5-dibromo-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMATXUCYHHHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199107 | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dibromobarbituric acid | |
CAS RN |
511-67-1 | |
| Record name | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dibromobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIBROMOBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99FBF9695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of 5,5-dibromobarbituric acid and how does this relate to its reactivity?
A: 5,5-Dibromobarbituric acid exhibits interesting structural features in its crystalline forms. It tends to adopt a C5-endo envelope conformation, leading to a noticeable difference in the bond lengths of the two C5-Br bonds. The axial C5-Br bond is longer than the equatorial one due to repulsive interactions with the pyrimidine ring. [] This difference in bond lengths could influence the reactivity of the molecule, making the axial bromine atom more susceptible to nucleophilic attack.
Q2: How does 5,5-dibromobarbituric acid interact with other molecules through hydrogen bonding?
A: 5,5-Dibromobarbituric acid readily forms hydrogen bonds due to the presence of N-H and C=O groups in its structure. In its crystal structures, it commonly forms N–H⋯O=C hydrogen bonds, creating diverse structural motifs like layers and frameworks. [, ] These hydrogen bonding interactions can influence its solubility, stability, and packing in the solid state.
Q3: What are some practical applications of 5,5-dibromobarbituric acid in organic synthesis?
A: 5,5-Dibromobarbituric acid serves as a useful reagent for bromination reactions. It effectively brominates both saturated and α,β-unsaturated aldehydes and ketones. [] This makes it a valuable tool for introducing bromine atoms into organic molecules, which can be further modified in subsequent synthetic steps.
Q4: Can you provide information on the use of 5,5-dibromobarbituric acid in supramolecular chemistry?
A: Researchers have explored the use of 5,5-dibromobarbituric acid in constructing supramolecular architectures. It forms co-crystals with melamine, assembling into linear hydrogen-bonded tapes in the solid state. [] The robustness of this hydrogen-bonded motif allows for variations in the substituents on both components, offering potential for designing diverse crystalline materials.
Q5: Has 5,5-dibromobarbituric acid been used in the synthesis of biologically active compounds?
A: Yes, 5,5-dibromobarbituric acid acts as a key intermediate in the synthesis of novel spiro barbituric acid derivatives. These derivatives, synthesized through reactions with α-D-glucose or α-D-galactose, exhibit antibacterial and antifungal activities. [, ] This highlights the potential of utilizing 5,5-dibromobarbituric acid as a building block for developing new pharmaceutical agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



